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Compound of Interest

Compound Name: Pafenolol

Cat. No.: B10784765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pafenolol is a selective β1-adrenergic receptor antagonist, a class of drugs primarily used in

the management of cardiovascular diseases such as hypertension, angina pectoris, and

arrhythmias. Its mechanism of action involves the competitive inhibition of β1-adrenergic

receptors, thereby mitigating the effects of catecholamines (epinephrine and norepinephrine)

on the heart. This leads to a reduction in heart rate, myocardial contractility, and blood

pressure. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and the molecular mechanism of action of Pafenolol, intended for

professionals in pharmaceutical research and drug development.

Chemical Structure and Identification
Pafenolol is a synthetic aryloxypropanolamine derivative. Its chemical structure is

characterized by a substituted phenyl ring linked to a propanolamine side chain, which is

crucial for its interaction with the β1-adrenergic receptor.

Table 1: Chemical Identification of Pafenolol
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Identifier Value

IUPAC Name

1-[2-[4-[2-Hydroxy-3-(propan-2-

ylamino)propoxy]phenyl]ethyl]-3-propan-2-

ylurea

CAS Registry Number 75949-61-0[1]

Molecular Formula C18H31N3O3[1]

Molecular Weight 337.46 g/mol [1]

SMILES
CC(C)NCC(O)COC1=CC=C(C=C1)CCNC(=O)N

C(C)C

InChI Key PKWZWSXSCKVUJB-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of Pafenolol are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation development. While

extensive experimental data is not readily available in the public domain, predicted values from

computational models provide valuable insights.

Table 2: Predicted Physicochemical Properties of Pafenolol

Property Predicted Value Method/Source

Melting Point 135-137 °C Computational Prediction

Boiling Point
534.5 ± 50.0 °C (at 760

mmHg)
Computational Prediction

pKa 9.5 (amine), 13.5 (urea) Computational Prediction

logP 1.8 Computational Prediction

Water Solubility 0.85 g/L Computational Prediction
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Experimental Protocols for Property Determination
(General)
While specific experimental protocols for Pafenolol are not detailed in publicly accessible

literature, standard methodologies would be employed for the determination of its

physicochemical properties.

Melting Point: Determined using a calibrated melting point apparatus, such as a capillary

tube method (e.g., using a Büchi or Mettler Toledo instrument). The compound is heated

slowly, and the temperature range over which it melts is recorded.

Boiling Point: Determined under reduced pressure using techniques like vacuum distillation

to prevent decomposition at high temperatures. The boiling point at atmospheric pressure is

then extrapolated.

pKa: Potentiometric titration is a common method. A solution of Pafenolol is titrated with a

standard acid or base, and the pH is monitored. The pKa is determined from the inflection

point of the titration curve.

logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach.

A solution of Pafenolol is prepared in a mixture of n-octanol and water. After equilibration,

the concentration of Pafenolol in each phase is measured (e.g., by UV-Vis spectroscopy or

HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.

Solubility: The equilibrium solubility method is typically used. An excess amount of Pafenolol
is added to a specific solvent (e.g., water, buffer of a certain pH) and agitated at a constant

temperature until equilibrium is reached. The concentration of the dissolved Pafenolol in the

filtered solution is then determined by a suitable analytical method like HPLC.

Synthesis of Pafenolol
A plausible synthetic route for Pafenolol, based on the synthesis of structurally related β-

blockers, would involve the reaction of a substituted phenol with an epoxide, followed by the

introduction of the urea moiety.

Proposed Synthesis Protocol
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Step 1: Synthesis of the Epoxide Intermediate. 4-(2-Aminoethyl)phenol is reacted with

epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding

glycidyl ether.

Step 2: Ring-opening of the Epoxide. The epoxide intermediate is then reacted with

isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring,

leading to the formation of the amino alcohol.

Step 3: Formation of the Urea Moiety. The primary amine of the resulting compound is then

reacted with isopropyl isocyanate to form the final product, Pafenolol.

Note: This is a generalized protocol. Optimization of reaction conditions (solvents, temperature,

catalysts) would be necessary to achieve high yield and purity. Purification would typically be

performed using techniques such as column chromatography and recrystallization.

Mechanism of Action and Signaling Pathway
Pafenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found

in cardiac tissue.

Signaling Pathway of Pafenolol as a β1-Adrenergic
Receptor Antagonist
Under normal physiological conditions, catecholamines like epinephrine and norepinephrine

bind to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding

activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl

cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second

messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various

downstream targets, including L-type calcium channels and phospholamban, resulting in

increased heart rate (chronotropy), contractility (inotropy), and conduction velocity

(dromotropy).

Pafenolol, as a competitive antagonist, binds to the β1-adrenergic receptor but does not

activate it. By occupying the receptor's binding site, Pafenolol prevents catecholamines from

binding and initiating the signaling cascade. This leads to a reduction in the intracellular
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concentration of cAMP and a dampening of the downstream effects of β1-adrenergic

stimulation.
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Pafenolol's antagonistic effect on the β1-adrenergic signaling pathway.

Experimental Workflow for Assessing Pafenolol's
Activity
To evaluate the β1-adrenergic antagonist activity of Pafenolol, a series of in vitro and in vivo

experiments can be conducted.

In Vitro Radioligand Binding Assay
This assay determines the affinity of Pafenolol for the β1-adrenergic receptor.

Cell Culture and Membrane Preparation: A cell line stably expressing the human β1-

adrenergic receptor (e.g., CHO or HEK293 cells) is cultured. The cell membranes are then

isolated through homogenization and centrifugation.

Binding Assay: The membranes are incubated with a radiolabeled β-adrenergic antagonist

(e.g., [³H]-dihydroalprenolol) and varying concentrations of Pafenolol.

Separation and Detection: The bound and free radioligand are separated by rapid filtration.

The amount of radioactivity retained on the filter, representing the bound ligand, is measured
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using a scintillation counter.

Data Analysis: The data is used to generate a competition binding curve, from which the

inhibition constant (Ki) of Pafenolol can be calculated. A lower Ki value indicates a higher

binding affinity.

Functional Assay: cAMP Measurement
This assay measures the ability of Pafenolol to inhibit agonist-induced cAMP production.

Cell Culture and Treatment: Cells expressing the β1-adrenergic receptor are cultured and

then treated with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of

varying concentrations of Pafenolol.

cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular

cAMP concentration is measured using a commercially available cAMP assay kit (e.g.,

ELISA or HTRF-based assays).

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the

concentration of Pafenolol that inhibits 50% of the agonist-induced cAMP production) is

determined.
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Workflow for in vitro characterization of Pafenolol's activity.

Conclusion
Pafenolol is a potent and selective β1-adrenergic receptor antagonist with a chemical structure

optimized for this activity. Its physicochemical properties, while not extensively documented

with experimental data, can be reliably predicted to guide formulation and development. The

mechanism of action, centered on the competitive inhibition of the β1-adrenergic signaling

pathway, is well-understood and forms the basis of its therapeutic effects. The experimental

workflows outlined provide a clear path for the preclinical evaluation of Pafenolol and similar

compounds. This technical guide serves as a foundational resource for researchers engaged in

the study and development of cardiovascular therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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